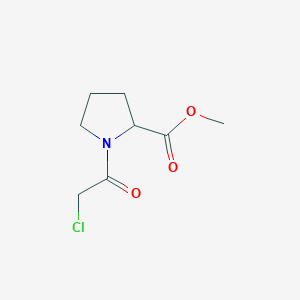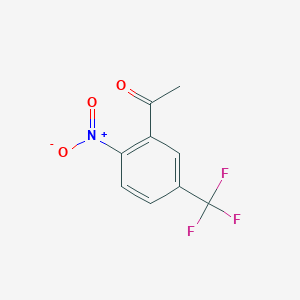
H-DL-Ala-DL-Ala-DL-Ala-DL-Tyr-DL-Ala-DL-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH is a synthetic peptide composed of alternating DL-alanine and DL-tyrosine residues. Peptides like this one are often studied for their structural properties and potential biological activities. The presence of DL-tyrosine introduces aromaticity and potential sites for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The initial amino acid (DL-alanine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (DL-alanine) is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (DL-alanine, DL-tyrosine, etc.).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidative products.
Reduction: Reduction reactions are less common but can be used to modify specific residues if needed.
Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Reduced forms of specific residues.
Substitution: Nitrated or halogenated tyrosine derivatives.
Scientific Research Applications
Chemistry
In chemistry, H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH is used to study peptide synthesis techniques and the effects of DL-amino acids on peptide structure and stability.
Biology
Biologically, this peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and the role of aromatic residues in peptide function.
Medicine
In medicine, peptides like this one are explored for their potential as therapeutic agents, particularly in targeting specific receptors or enzymes. The presence of DL-tyrosine can be crucial for binding interactions.
Industry
Industrially, synthetic peptides are used in the development of diagnostic assays, as standards in analytical techniques, and in the production of peptide-based drugs.
Mechanism of Action
The mechanism of action of H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH depends on its specific application. Generally, peptides interact with their targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The DL-tyrosine residue can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Alanyl-OH: Lacks the aromatic tyrosine residue, making it less versatile in binding interactions.
H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Phenylalanyl-DL-Alanyl-DL-Alanyl-OH: Contains phenylalanine instead of tyrosine, which affects its chemical reactivity and binding properties.
Uniqueness
The presence of DL-tyrosine in H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH introduces unique chemical reactivity and binding capabilities, making it a valuable tool in both research and industrial applications. Its ability to undergo specific reactions and interact with aromatic residues in proteins sets it apart from other similar peptides.
H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH , highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C24H36N6O8 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-[2-[[2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C24H36N6O8/c1-11(25)19(32)26-12(2)20(33)27-14(4)22(35)30-18(10-16-6-8-17(31)9-7-16)23(36)28-13(3)21(34)29-15(5)24(37)38/h6-9,11-15,18,31H,10,25H2,1-5H3,(H,26,32)(H,27,33)(H,28,36)(H,29,34)(H,30,35)(H,37,38) |
InChI Key |
QMJRMHGWIHXNKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)

![4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12100736.png)

![cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B12100755.png)


![4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B12100763.png)




![5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B12100800.png)
